Lipophilicity (LogP) Comparison: 3-Chloro vs. 2-Chloro Isomer
The position of the chlorine atom on the benzyl ring influences the overall lipophilicity of the molecule. The 3-chloro isomer (target compound) exhibits a calculated logP of 3.9448, which is comparable to that of the 2-chloro positional isomer (CAS 6279-16-9) at 3.9448 [1]. While numerically identical, the position of the chlorine atom alters the molecular dipole and electron distribution, which can lead to differences in retention time, membrane permeability, and receptor binding in biological systems. Direct experimental comparison of logP values under identical conditions (e.g., shake-flask or HPLC) is recommended for precise differentiation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.9448 (calculated) |
| Comparator Or Baseline | 2-(2-Chlorobenzyl)-6-methylphenol (CAS 6279-16-9): 3.9448 (calculated) |
| Quantified Difference | 0 (calculated logP); functional differentiation due to chlorine position |
| Conditions | Computational prediction (method not specified) |
Why This Matters
LogP is a critical parameter for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) in drug development and for optimizing reaction conditions in synthesis.
- [1] YYBYY. 2-[(3-chlorophenyl)methyl]-6-methylphenol. Accessed 2024. View Source
